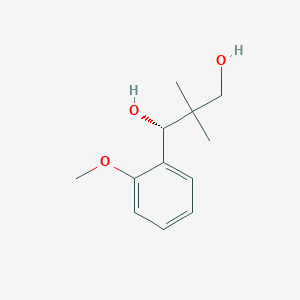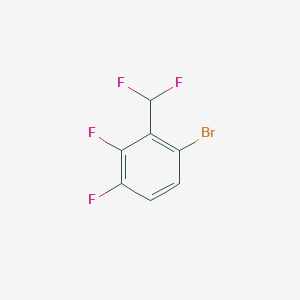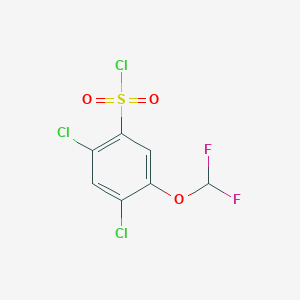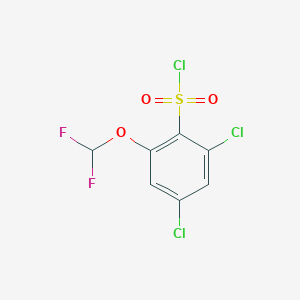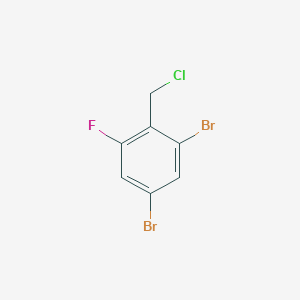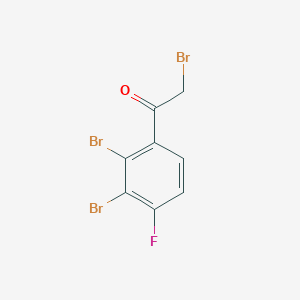
3,5-Dichloro-2-(difluoromethoxy)benzenesulfonyl chloride
Overview
Description
3,5-Dichloro-2-(difluoromethoxy)benzenesulfonyl chloride is an organic compound with the chemical formula C7H3Cl2F2O3S. It is a colorless to pale yellow solid that is soluble in common organic solvents such as ethanol, dimethyl sulfoxide, and chlorinated hydrocarbons . This compound is often used as an important intermediate in organic synthesis, particularly in the synthesis of drugs, pesticides, and other organic compounds .
Preparation Methods
3,5-Dichloro-2-(difluoromethoxy)benzenesulfonyl chloride is generally synthesized by reacting benzenesulfonyl chloride with trifluoromethyl alcohol under low-temperature conditions . The reaction requires careful handling due to the compound’s hygroscopic and moisture-sensitive nature . Industrial production methods typically involve similar synthetic routes but are scaled up to meet commercial demands.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can be involved in redox reactions depending on the reagents used.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide or potassium carbonate for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific nucleophiles or reagents used. For example, reacting with amines can produce sulfonamide derivatives.
Scientific Research Applications
3,5-Dichloro-2-(difluoromethoxy)benzenesulfonyl chloride has a wide range of applications in scientific research:
Biology: In biological research, it can be used to modify biomolecules or as a reagent in biochemical assays.
Medicine: The compound is involved in the synthesis of drugs, particularly those requiring sulfonyl chloride intermediates.
Mechanism of Action
The mechanism by which 3,5-Dichloro-2-(difluoromethoxy)benzenesulfonyl chloride exerts its effects involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. These reactions are crucial in modifying molecular structures and creating new compounds with desired properties .
Comparison with Similar Compounds
3,5-Dichloro-2-(difluoromethoxy)benzenesulfonyl chloride can be compared with other sulfonyl chlorides such as:
3-(Difluoromethoxy)benzenesulfonyl chloride: Similar in structure but lacks the dichloro substitution, which can affect its reactivity and applications.
Benzenesulfonyl chloride: A simpler structure without the difluoromethoxy and dichloro groups, leading to different reactivity and uses.
3,5-Dichloro-2-hydroxybenzenesulfonyl chloride: Contains a hydroxy group instead of a difluoromethoxy group, which significantly alters its chemical properties and applications.
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity due to the presence of both dichloro and difluoromethoxy groups.
Properties
IUPAC Name |
3,5-dichloro-2-(difluoromethoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3F2O3S/c8-3-1-4(9)6(15-7(11)12)5(2-3)16(10,13)14/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLDTPOLHSNGFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)Cl)OC(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3F2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



